molecular formula C14H18N4O2S2 B2422359 4-amino-N-isopropyl-N-[2-(2-thienyl)ethyl]isothiazole-3,5-dicarboxamide CAS No. 1286728-85-5

4-amino-N-isopropyl-N-[2-(2-thienyl)ethyl]isothiazole-3,5-dicarboxamide

Cat. No. B2422359
M. Wt: 338.44
InChI Key: SRKGCHYSAYYEEX-UHFFFAOYSA-N
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Description

4-amino-N-isopropyl-N-[2-(2-thienyl)ethyl]isothiazole-3,5-dicarboxamide, also known as AITC, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. AITC has been extensively studied for its biochemical and physiological effects, mechanism of action, and its advantages and limitations for lab experiments.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4-amino-N-isopropyl-N-[2-(2-thienyl)ethyl]isothiazole-3,5-dicarboxamide involves the reaction of 2-(2-thienyl)ethylamine with isothiocyanate to form the corresponding isothiourea. This is then reacted with ethyl chloroformate to form the ethyl carbamate derivative, which is subsequently reacted with isopropylamine to form the desired product.

Starting Materials
2-(2-thienyl)ethylamine, isothiocyanate, ethyl chloroformate, isopropylamine

Reaction
2-(2-thienyl)ethylamine is reacted with isothiocyanate to form the corresponding isothiourea., The isothiourea is then reacted with ethyl chloroformate to form the ethyl carbamate derivative., The ethyl carbamate derivative is subsequently reacted with isopropylamine to form 4-amino-N-isopropyl-N-[2-(2-thienyl)ethyl]isothiazole-3,5-dicarboxamide.

Scientific Research Applications

4-amino-N-isopropyl-N-[2-(2-thienyl)ethyl]isothiazole-3,5-dicarboxamide has been found to have potential applications in various scientific research fields. One of the major areas of interest is in the field of cancer research. 4-amino-N-isopropyl-N-[2-(2-thienyl)ethyl]isothiazole-3,5-dicarboxamide has been shown to have anti-cancer properties and has been found to inhibit the growth of various cancer cell lines. 4-amino-N-isopropyl-N-[2-(2-thienyl)ethyl]isothiazole-3,5-dicarboxamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anti-cancer properties, 4-amino-N-isopropyl-N-[2-(2-thienyl)ethyl]isothiazole-3,5-dicarboxamide has also been found to have anti-inflammatory properties. 4-amino-N-isopropyl-N-[2-(2-thienyl)ethyl]isothiazole-3,5-dicarboxamide has been shown to inhibit the production of inflammatory cytokines, which are proteins that play a key role in the inflammatory response. This makes 4-amino-N-isopropyl-N-[2-(2-thienyl)ethyl]isothiazole-3,5-dicarboxamide a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis.

Mechanism Of Action

The mechanism of action of 4-amino-N-isopropyl-N-[2-(2-thienyl)ethyl]isothiazole-3,5-dicarboxamide is not fully understood, but it is believed to involve the activation of various signaling pathways in cells. 4-amino-N-isopropyl-N-[2-(2-thienyl)ethyl]isothiazole-3,5-dicarboxamide has been found to activate the Nrf2 pathway, which is a cellular defense mechanism that protects cells against oxidative stress. 4-amino-N-isopropyl-N-[2-(2-thienyl)ethyl]isothiazole-3,5-dicarboxamide has also been found to activate the p38 MAPK pathway, which is involved in the regulation of cell growth and differentiation.

Biochemical And Physiological Effects

4-amino-N-isopropyl-N-[2-(2-thienyl)ethyl]isothiazole-3,5-dicarboxamide has been found to have a number of biochemical and physiological effects. 4-amino-N-isopropyl-N-[2-(2-thienyl)ethyl]isothiazole-3,5-dicarboxamide has been found to induce the expression of various detoxification enzymes, which play a key role in the metabolism and elimination of toxins from the body. 4-amino-N-isopropyl-N-[2-(2-thienyl)ethyl]isothiazole-3,5-dicarboxamide has also been found to inhibit the activity of various enzymes involved in the metabolism of carcinogens.

Advantages And Limitations For Lab Experiments

One of the major advantages of 4-amino-N-isopropyl-N-[2-(2-thienyl)ethyl]isothiazole-3,5-dicarboxamide for lab experiments is its relatively low cost and ease of synthesis. 4-amino-N-isopropyl-N-[2-(2-thienyl)ethyl]isothiazole-3,5-dicarboxamide is also stable under a wide range of conditions, which makes it a useful tool for studying various biological processes. However, one of the limitations of 4-amino-N-isopropyl-N-[2-(2-thienyl)ethyl]isothiazole-3,5-dicarboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are a number of future directions for research on 4-amino-N-isopropyl-N-[2-(2-thienyl)ethyl]isothiazole-3,5-dicarboxamide. One area of interest is in the development of novel 4-amino-N-isopropyl-N-[2-(2-thienyl)ethyl]isothiazole-3,5-dicarboxamide derivatives with improved solubility and bioavailability. Another area of interest is in the study of the molecular mechanisms underlying the anti-cancer and anti-inflammatory properties of 4-amino-N-isopropyl-N-[2-(2-thienyl)ethyl]isothiazole-3,5-dicarboxamide. Finally, there is also interest in the development of 4-amino-N-isopropyl-N-[2-(2-thienyl)ethyl]isothiazole-3,5-dicarboxamide-based therapeutics for the treatment of cancer and inflammatory diseases.
Conclusion
In conclusion, 4-amino-N-isopropyl-N-[2-(2-thienyl)ethyl]isothiazole-3,5-dicarboxamide is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. 4-amino-N-isopropyl-N-[2-(2-thienyl)ethyl]isothiazole-3,5-dicarboxamide has been extensively studied for its biochemical and physiological effects, mechanism of action, and its advantages and limitations for lab experiments. There are a number of future directions for research on 4-amino-N-isopropyl-N-[2-(2-thienyl)ethyl]isothiazole-3,5-dicarboxamide, and it is likely that this compound will continue to be an important tool for studying various biological processes.

properties

IUPAC Name

4-amino-3-N-propan-2-yl-5-N-(2-thiophen-2-ylethyl)-1,2-thiazole-3,5-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S2/c1-8(2)17-13(19)11-10(15)12(22-18-11)14(20)16-6-5-9-4-3-7-21-9/h3-4,7-8H,5-6,15H2,1-2H3,(H,16,20)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKGCHYSAYYEEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=NSC(=C1N)C(=O)NCCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N3-(propan-2-yl)-N5-[2-(thiophen-2-yl)ethyl]-1,2-thiazole-3,5-dicarboxamide

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